molecular formula C7H6FNO B1315507 1-(6-Fluoropyridin-3-yl)ethanone CAS No. 84331-14-6

1-(6-Fluoropyridin-3-yl)ethanone

Cat. No. B1315507
CAS RN: 84331-14-6
M. Wt: 139.13 g/mol
InChI Key: BQQPPKSWFCUWCN-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H6FNO . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 1-(6-Fluoropyridin-3-yl)ethanone involves the reaction of 6-fluoro-N-methoxy-N-methylpyridin-2-amine with methylmagnesium bromide . The reaction is carried out in anhydrous tetrahydrofuran (THF) at -78°C to 25°C .


Molecular Structure Analysis

The molecular structure of 1-(6-Fluoropyridin-3-yl)ethanone consists of a pyridine ring with a fluorine atom at the 6th position and an ethanone group at the 1st position .


Physical And Chemical Properties Analysis

1-(6-Fluoropyridin-3-yl)ethanone has a molecular weight of 139.13 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 246.7±20.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Characterization

1-(6-Fluoropyridin-3-yl)ethanone and its derivatives are primarily utilized in the field of chemical synthesis, where they serve as key intermediates for the preparation of more complex molecules. For instance, derivatives of this compound have been synthesized and characterized using various spectroscopic techniques such as IR, NMR, and MS, indicating their potential in chemical research for creating novel compounds with specific properties (Govindhan et al., 2017).

Biomedical Research

The biomedical applications of these derivatives are notable, especially in the context of cytotoxic studies and molecular docking studies. The synthesized compounds have been evaluated for their cytotoxicity, with some exhibiting notable effects against specific cell lines, suggesting potential applications in the development of therapeutic agents (Adimule et al., 2014). Molecular docking studies further elucidate the potential of these molecules in interacting with biological targets, which is crucial for drug design and discovery.

Antimicrobial and Antifungal Properties

Several derivatives of 1-(6-Fluoropyridin-3-yl)ethanone have been synthesized and tested for their antimicrobial and antifungal activities, with some showing comparable or even superior activity to standard medicinal compounds. This highlights the potential of these derivatives in the development of new antimicrobial and antifungal agents, which is a significant area of research given the increasing resistance to existing drugs (Pejchal et al., 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(6-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQPPKSWFCUWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517899
Record name 1-(6-Fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluoropyridin-3-yl)ethanone

CAS RN

84331-14-6
Record name 1-(6-Fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-fluoropyridin-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 6-fluoronicotinonitrile (5.00 g, 41.0 mmol) in THF (50 mL) was added 1 N methylmagnesium bromide (16.4 mL, 49.1 mmol) in THF at 0° C. After addition, the mixture was warmed to ambient temperature and stirred at ambient temperature for 4 hours. Saturated sodium bicarbonate solution (50 mL) and ether (100 mL) were added. The organic layer was separated, washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate) to give 1-(6-fluoropyridin-3-yl)ethanone (0.85 g, 14.9%) as solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 20 gm. (142 mmoles) of 2-fluoro-5-pyridinecarboxylic acid (J. Am. Chem. Soc., 71, 1125 (1949)) in 750 ml of ether, stirred and cooled in ice, was added 225 ml of 1.6M methyl lithium (360 mmoles) in ether over 1 hour. The reaction was stirred for an additional 2 hours, then 300 ml of ice water was added. The aqueous layer was washed with 2×100 ml fresh ether, acidified and extracted with ether to give 5.0 gm. (25%) of unreacted starting acid.
Quantity
142 mmol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a cold solution (−78° C.) of 6-fluoro-N-methoxy-N-methylnicotinamide (Method 38, 7.2 g, 39 mmol) in THF (130 ml), was added methyl magnesium bromide (20 ml, 59 mmol, 3M solution in ether) dropwise. The cooling bath was removed and reaction mixture was allowed to warm to room temperature and stir for 2 hours. The reaction was quenched with 3N HCl solution, layers were cut, and organic layer was dried over Na2SO4, filtered, and concentrated in vacuo to afford 3.8 g (70% yield) of the title compound. 1H NMR (CDCl3) δ 8.80 (s, 1H) 8.29-8.43 (m, 1H) 6.98-7.06 (m, 1H) 2.62 (s, 3H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
70%

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